2-piperazin-1-yl-N-(thien-2-ylmethyl)acetamide

Description

Molecular Architecture and Stereochemical Considerations

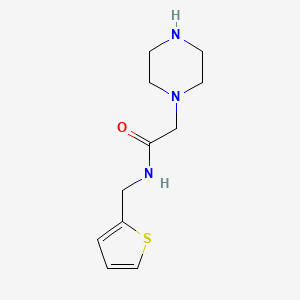

2-Piperazin-1-yl-N-(thien-2-ylmethyl)acetamide is a synthetic organic compound characterized by a piperazine ring, a thien-2-ylmethyl group, and an acetamide functional moiety. Its molecular formula is C₁₂H₁₆N₂OS , with a molecular weight of 244.34 g/mol . The structure consists of:

- Piperazine Ring : A six-membered saturated heterocycle containing two secondary amine groups.

- Acetamide Moiety : A carbonyl group bonded to a methylene bridge (-CH₂-) and an amine group.

- Thien-2-ylmethyl Group : A thiophene ring (five-membered aromatic heterocycle with sulfur) substituted at the 2-position with a methyl group linked via a methylene bridge (-CH₂-).

The stereochemical arrangement involves the piperazine ring adopting a chair conformation , as observed in related piperazine derivatives. This conformation minimizes steric strain and allows optimal intermolecular interactions. The thien-2-ylmethyl group introduces conformational flexibility , with the methyl group positioned perpendicular to the thiophene plane. The acetamide group’s planar structure facilitates hydrogen bonding, enhancing solubility and reactivity.

Crystallographic Analysis and Conformational Studies

While no direct crystallographic data exists for this compound, insights can be drawn from analogous piperazine-acetamide derivatives:

In related compounds, the acetamide group participates in bifurcated hydrogen bonds , linking molecules into infinite chains. The piperazine ring’s chair conformation enables hydrogen-bond donor-acceptor interactions , critical for crystallization. The thienyl group’s electron-rich nature may facilitate π-π stacking , though steric hindrance from the methyl group could limit this in the target compound.

Comparative Structural Analysis with Piperazine-Acetamide Derivatives

The structural uniqueness of this compound is evident when compared to other piperazine-acetamide derivatives:

Properties

IUPAC Name |

2-piperazin-1-yl-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3OS/c15-11(9-14-5-3-12-4-6-14)13-8-10-2-1-7-16-10/h1-2,7,12H,3-6,8-9H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNFQMZEPSTTCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperazin-1-yl-N-(thien-2-ylmethyl)acetamide typically involves the reaction of piperazine with thien-2-ylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Piperazin-1-yl-N-(thien-2-ylmethyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Recent studies have highlighted the potential of 2-piperazin-1-yl-N-(thien-2-ylmethyl)acetamide as a scaffold for developing novel anticancer agents. The compound's structural features allow for the modification and synthesis of derivatives that exhibit enhanced biological activities.

Case Study: Piperazine Derivatives in Cancer Treatment

A study synthesized a series of piperazine-linked bergenin heterocyclic hybrids, which demonstrated significant cytotoxic activity against various cancer cell lines, including tongue cancer cells. Some derivatives showed moderate activity against breast and lung cancer cells while lacking efficacy against colorectal cancer cells . This suggests that modifications to the piperazine structure can lead to improved anticancer properties.

Antimicrobial Applications

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of piperazine, including those related to this compound, exhibit significant antibacterial, antifungal, and anthelmintic activities.

Case Study: Biological Screening of Piperazine Derivatives

In a study involving N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide derivatives, several compounds were screened for their biological activities. The results indicated that some derivatives displayed notable antibacterial and antifungal properties, suggesting their potential use in treating infections . The molecular docking studies revealed that these compounds bind effectively to target proteins, correlating well with their observed biological activities.

Fingerprint Detection Technology

Another innovative application of this compound derivatives is in forensic science, particularly in fingerprint detection. Research has shown that certain piperazine derivatives can be used as effective agents for detecting latent fingerprints on various surfaces.

Case Study: Latent Fingerprint Analysis

A study demonstrated that specific sulfonamide derivatives of piperazine exhibited good stickiness and effectiveness in detecting fingerprints without the need for dense dusting techniques. This property makes them suitable for forensic applications where clear fingerprint recovery is crucial . The ability to adapt these compounds for practical use in forensic science represents a significant advancement in the field.

Summary of Applications

Mechanism of Action

The mechanism of action of 2-piperazin-1-yl-N-(thien-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of acetamide derivatives is highly dependent on substituents attached to the piperazine ring and the N-aryl/heteroaryl group. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

Key Observations :

- Antifungal Activity : Compounds 49 and 50 () demonstrate that electron-deficient heterocycles (e.g., thiazol-2-yl, 6-chloropyridin-2-yl) enhance antifungal activity compared to the thien-2-ylmethyl group in the target compound .

- Anticancer Activity : The introduction of a nitro group (e.g., in ’s compound) correlates with anticancer properties, suggesting that electron-withdrawing substituents may improve cytotoxicity .

Table 2: Comparative Physicochemical Properties

Biological Activity

2-Piperazin-1-yl-N-(thien-2-ylmethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial, anticancer, and enzyme inhibition properties, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a piperazine ring linked to a thienylmethyl group through an acetamide moiety. This structure is significant as it influences the compound's interaction with biological targets.

Table 1: Chemical Structure

| Component | Structure |

|---|---|

| Piperazine Ring | Piperazine |

| Thienyl Group | Thienyl |

| Acetamide Moiety | Acetamide |

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Efficacy

In a study evaluating the antibacterial activity of piperazine derivatives, compounds were tested against several bacterial strains. The results indicated that certain derivatives had higher potency than traditional antibiotics like ampicillin against resistant strains, including MRSA and Pseudomonas aeruginosa .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. Compounds in this class have been reported to inhibit cancer cell proliferation and induce apoptosis.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 25 | PARP inhibition and apoptosis induction |

| FPMINT | A549 (lung cancer) | 18 | Selective inhibition of ENT transporters |

In vitro studies have shown that this compound can enhance the cleavage of PARP1, leading to increased apoptosis in cancer cells .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes involved in cancer progression. For example, it has been noted that certain piperazine derivatives can act as inhibitors of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.

Case Study: Enzyme Inhibition

A study highlighted the ability of compounds similar to this compound to inhibit PARP activity effectively. The IC50 values obtained were comparable to established PARP inhibitors like Olaparib, indicating promising potential for therapeutic applications in oncology .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-piperazin-1-yl-N-(thien-2-ylmethyl)acetamide, and how do solvent choice and temperature influence yield?

- Methodological Answer : Synthesis typically involves coupling a piperazine derivative with a thiophene-containing acetamide precursor. Key parameters include:

- Solvent : Polar aprotic solvents (e.g., DMF or DCM) enhance nucleophilic substitution rates .

- Temperature : Reactions are often conducted at 60–80°C to balance reactivity and byproduct formation .

- Catalysts : Triethylamine or DIPEA is used to neutralize HCl generated during amide bond formation .

- Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to verify piperazine ring protons (δ 2.5–3.5 ppm) and thiophene methylene (δ 4.2–4.5 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H] at m/z 280.34) .

- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol/water mixtures and refine using SHELXL .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to mitigate inhalation risks (H335) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial) and controls .

- Dose-Response Analysis : Perform IC determinations across 3–5 replicates to assess reproducibility .

- Mechanistic Studies : Conduct target-specific assays (e.g., topoisomerase inhibition for anticancer activity) to clarify mode of action .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Methodological Answer :

- Lipinski’s Rule : Modify substituents to reduce molecular weight (<500 Da) and logP (<5) while retaining activity .

- Prodrug Design : Introduce ester groups at the acetamide moiety to enhance solubility .

- Pharmacokinetic Profiling : Use LC-MS/MS to track plasma half-life and metabolite formation in rodent models .

Q. How do crystallographic data (e.g., SHELXL refinements) inform structural-activity relationships (SAR)?

- Methodological Answer :

- Hirshfeld Analysis : Map intermolecular interactions (e.g., hydrogen bonds between piperazine N-H and thiophene S) to identify key pharmacophores .

- Docking Simulations : Align crystal structures with targets (e.g., serotonin receptors) using AutoDock Vina to predict binding affinities .

- Thermal Stability : Assess Debye-Waller factors to correlate conformational flexibility with activity .

Q. What analytical approaches differentiate polymorphic forms of this compound, and how do they impact bioactivity?

- Methodological Answer :

- PXRD : Compare diffraction patterns to identify polymorphs (e.g., Form I vs. II) .

- DSC : Measure melting points (e.g., 180–185°C for metastable forms) to assess purity .

- Dissolution Testing : Use USP Apparatus II to evaluate solubility differences between polymorphs in simulated gastric fluid .

Data Contradiction Analysis

Q. Why might antimicrobial activity vary significantly across studies, and how can this be addressed?

- Root Causes :

- Strain Variability : P. aeruginosa may develop efflux pump resistance, requiring adjuvant use .

- Compound Degradation : Hydrolysis of the acetamide group in aqueous buffers reduces efficacy; stabilize with lyophilization .

- Resolution : Standardize MIC testing per CLSI guidelines and include stability-indicating HPLC assays .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 280.34 g/mol (ESI-MS) | |

| LogP | 2.8 (Predicted, ChemAxon) | |

| IC (MCF-7) | 12.3 µM ± 1.5 (MTT assay) | |

| Melting Point | 178–182°C (DSC) | |

| Solubility (PBS, pH 7.4) | 0.45 mg/mL (UV-Vis) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.